
2-Methyl-4-(oxiran-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(oxiran-2-yl)pyridine: is an organic compound that features a pyridine ring substituted with a methyl group at the second position and an oxirane (epoxide) ring at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with an epoxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of a packed column with a suitable catalyst, such as Raney nickel, can facilitate the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-4-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can be reduced to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from reduction reactions.
Substituted Pyridines: Produced via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methyl-4-(oxiran-2-yl)pyridine is used as a building block in organic synthesis
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a valuable compound for drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and resins .
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(oxiran-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in specific biological effects. The compound’s ability to form stable adducts with nucleophiles is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyridine: Lacks the epoxide ring, making it less reactive in certain chemical reactions.
4-(Oxiran-2-yl)pyridine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
2-Methyl-4-(oxiran-2-yl)butane: Contains a butane chain instead of a pyridine ring, leading to different applications and reactivity.
Uniqueness: 2-Methyl-4-(oxiran-2-yl)pyridine stands out due to the presence of both a methyl group and an epoxide ring on the pyridine ring. This unique combination enhances its reactivity and versatility in various chemical reactions and applications. The compound’s ability to undergo diverse transformations makes it a valuable tool in synthetic chemistry and industrial processes .
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-methyl-4-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-6-4-7(2-3-9-6)8-5-10-8/h2-4,8H,5H2,1H3 |
InChI-Schlüssel |
PLWUTYDYTIEGKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



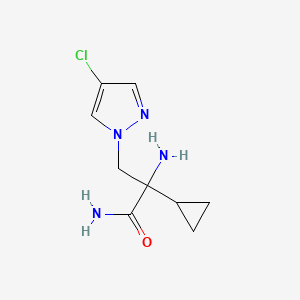
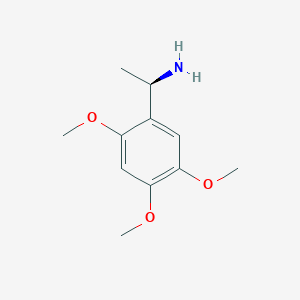
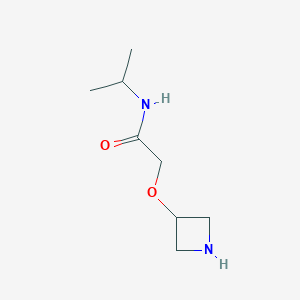

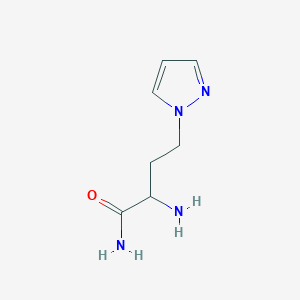

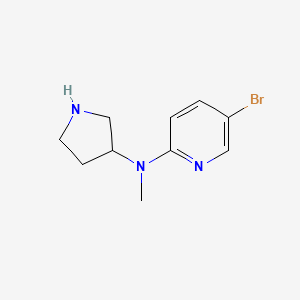
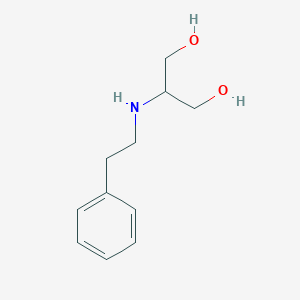
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)




